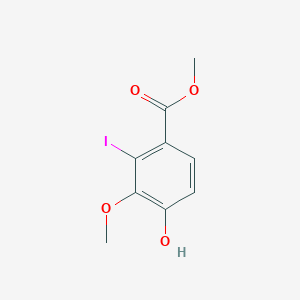
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate is an organic compound with the molecular formula C9H9IO4 and a molecular weight of 308.07 g/mol . This compound is characterized by the presence of iodine, hydroxyl, and methoxy functional groups attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-iodo-3-methoxybenzoate typically involves the iodination of a precursor compound, such as Methyl 4-hydroxy-3-methoxybenzoate. The reaction conditions often include the use of iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Methyl 4-hydroxy-2-oxo-3-methoxybenzoate.
Reduction: Methyl 4-hydroxy-3-methoxybenzoate.
Substitution: Methyl 4-hydroxy-2-azido-3-methoxybenzoate.
Aplicaciones Científicas De Investigación
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate is utilized in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for biochemical assays.
Mecanismo De Acción
The mechanism of action of Methyl 4-hydroxy-2-iodo-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the hydroxyl and methoxy groups can form hydrogen bonds and hydrophobic interactions, respectively, contributing to the overall activity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-iodo-4-methoxybenzoate: Similar structure but lacks the hydroxyl group.
Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but lacks the iodine atom.
Methyl 4-hydroxy-3-methoxybenzoate: Similar structure but lacks the iodine atom.
Uniqueness
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate is unique due to the presence of both iodine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various research fields and enhances its potential as a valuable chemical intermediate .
Propiedades
Fórmula molecular |
C9H9IO4 |
|---|---|
Peso molecular |
308.07 g/mol |
Nombre IUPAC |
methyl 4-hydroxy-2-iodo-3-methoxybenzoate |
InChI |
InChI=1S/C9H9IO4/c1-13-8-6(11)4-3-5(7(8)10)9(12)14-2/h3-4,11H,1-2H3 |
Clave InChI |
DBFNULMDVHMFIW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1I)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


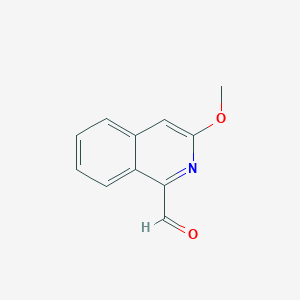

![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)
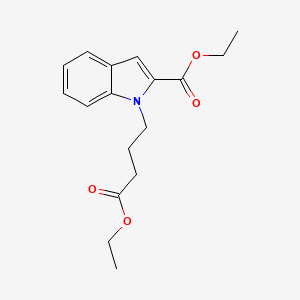
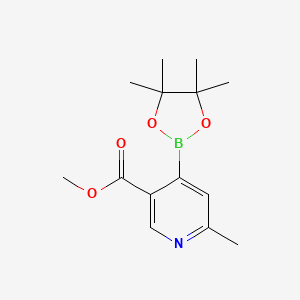

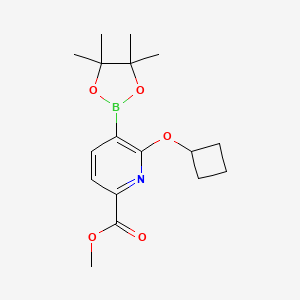

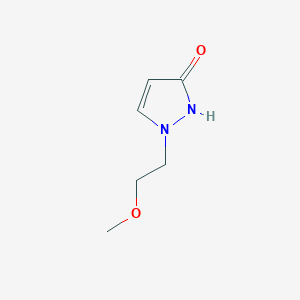
![2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)


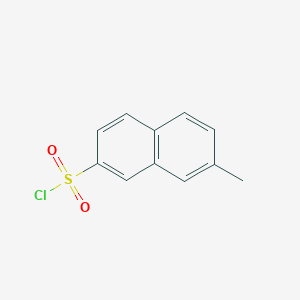
![4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester](/img/structure/B13922158.png)
